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Compound of Interest

Compound Name: Picilorex

Cat. No.: B1200125 Get Quote

Disclaimer: Picilorex is an anorectic compound that is no longer marketed. Publicly available,

in-depth technical information, including quantitative pharmacological data, detailed

experimental protocols, and specific data on its derivatives, is scarce. This document provides

a general overview based on the known pharmacology of its structural class and related

monoamine reuptake inhibitors. The information herein is intended for research and

informational purposes only.

Introduction
Picilorex, with the IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a

pyrrolidine derivative that was developed as an anorectic agent. It belongs to the class of

monoamine reuptake inhibitors, a well-established pharmacological category for appetite

suppressants. This whitepaper aims to provide a technical guide for researchers and drug

development professionals on the core pharmacology of Picilorex and the broader class of

pyrrolidine-based monoamine reuptake inhibitors. Due to the limited specific data on Picilorex,

this guide will draw upon analogous compounds to illustrate key concepts, experimental

methodologies, and potential signaling pathways.
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Property Value Source

IUPAC Name
3-(4-Chlorophenyl)-5-

cyclopropyl-2-methylpyrrolidine
Wikipedia

Brand Name Roxenan Wikipedia

CAS Number 62510-56-9 Wikipedia

Chemical Formula C14H18ClN Wikipedia

Molar Mass 235.76 g/mol Wikipedia

Pharmacological Class
Anorectic, Monoamine

Reuptake Inhibitor
Wikipedia

Structure A pyrrolidine derivative Wikipedia

Mechanism of Action: Monoamine Reuptake
Inhibition
Picilorex is classified as a monoamine reuptake inhibitor.[1] This class of drugs exerts its

effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or

dopamine transporter (DAT). This inhibition leads to an increase in the extracellular

concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing

monoaminergic neurotransmission. The anorectic effects of such compounds are believed to

be mediated primarily through the modulation of norepinephrine and dopamine pathways in the

hypothalamus, which is a key brain region for regulating appetite and satiety.

Signaling Pathway
The general signaling pathway for a monoamine reuptake inhibitor involves its binding to the

respective transporters on the presynaptic neuron. This action prevents the re-uptake of

serotonin, norepinephrine, and/or dopamine from the synapse. The increased availability of

these neurotransmitters leads to enhanced stimulation of their corresponding postsynaptic

receptors, triggering downstream signaling cascades that ultimately influence neuronal activity

and physiological responses, including appetite suppression.

Caption: General mechanism of monoamine reuptake inhibition by Picilorex.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1200125?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19359175/
https://www.benchchem.com/product/b1200125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data (Hypothetical for Illustrative
Purposes)
As specific quantitative data for Picilorex is not readily available in the public domain, the

following table is presented as a hypothetical example to illustrate the type of data that would

be crucial for its pharmacological characterization. This data is based on typical values for

other monoamine reuptake inhibitors.

Compound Target Assay Type Ki (nM) IC50 (nM)

Picilorex

(Hypothetical)
SERT

Radioligand

Binding
50 75

NET
Radioligand

Binding
15 25

DAT
Radioligand

Binding
100 150

Derivative A

(Hypothetical)
SERT

Radioligand

Binding
25 40

NET
Radioligand

Binding
10 18

DAT
Radioligand

Binding
80 120

Experimental Protocols
Detailed experimental protocols for Picilorex are not publicly documented. However, standard

methodologies for characterizing monoamine reuptake inhibitors are well-established.

Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine-based monoamine reuptake inhibitors often involves multi-step

organic chemistry procedures. A general approach might involve the formation of a pyrrolidine

ring through cyclization reactions, followed by the introduction of the desired substituents. A

documented synthesis for a structurally related compound, 2-cyclopropyl-4-(p-
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chlorophenyl)-5,5-dimethyl-pyrrolidine hydrochloride, involves the hydrogenation of a

nitropentanone precursor in the presence of a Raney Nickel catalyst.

In Vitro Transporter Binding Assays
These assays are essential to determine the affinity of a compound for the monoamine

transporters.

Objective: To determine the binding affinity (Ki) of Picilorex and its derivatives for SERT, NET,

and DAT.

Methodology:

Membrane Preparation: Membranes are prepared from cells expressing the recombinant

human serotonin, norepinephrine, or dopamine transporters.

Radioligand Binding: The membranes are incubated with a specific radioligand for each

transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

and varying concentrations of the test compound (Picilorex or its derivatives).

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The

reaction is then terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value,

which is the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
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Caption: Workflow for an in vitro transporter binding assay.

In Vivo Models of Anorectic Activity
Animal models are used to assess the efficacy of anorectic compounds.

Objective: To evaluate the effect of Picilorex on food intake and body weight in a rodent model.

Methodology:
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Animal Model: Diet-induced obese (DIO) rats or mice are commonly used.

Drug Administration: Animals are administered Picilorex or a vehicle control via an

appropriate route (e.g., oral gavage, intraperitoneal injection).

Food Intake Measurement: Food consumption is measured at various time points after drug

administration.

Body Weight Measurement: Body weight is recorded daily.

Data Analysis: The effects of the drug on food intake and body weight are compared to the

vehicle control group using statistical analysis.

Derivatives of Picilorex
There is no publicly available information specifically detailing the synthesis or pharmacological

testing of Picilorex derivatives. However, in the field of medicinal chemistry, the development

of derivatives from a lead compound is a standard practice to optimize its pharmacological

profile. For a pyrrolidine-based monoamine reuptake inhibitor like Picilorex, synthetic

modifications could be explored at several positions on the molecule to potentially:

Enhance Potency: Modify substituents to increase binding affinity for the target transporters.

Improve Selectivity: Alter the chemical structure to favor binding to one transporter over

others, which could refine the therapeutic effect and reduce side effects.

Optimize Pharmacokinetics: Introduce or modify functional groups to improve absorption,

distribution, metabolism, and excretion (ADME) properties.

Conclusion
Picilorex is a pyrrolidine-based monoamine reuptake inhibitor that was developed as an

anorectic agent. While specific, detailed technical data on Picilorex and its derivatives are

limited in the public domain, the general pharmacological principles of its drug class are well-

understood. The methodologies for synthesizing and evaluating such compounds involve

standard medicinal chemistry and pharmacology techniques. Future research into novel

anorectic agents based on the pyrrolidine scaffold could benefit from a thorough understanding
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of the structure-activity relationships of this class of compounds, with a focus on optimizing

potency, selectivity, and pharmacokinetic properties to achieve a favorable therapeutic index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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